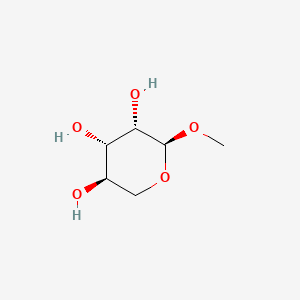

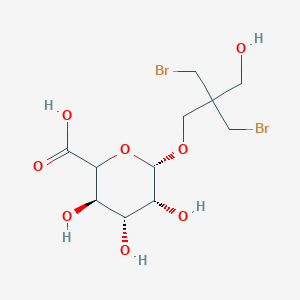

![molecular formula C30H32N6O6 B1141344 (2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate CAS No. 896419-17-3](/img/structure/B1141344.png)

(2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazole ring, a tetrazole group, and a dioxolane moiety, making it a subject of interest for researchers.

Mechanism of Action

Biochemical Pathways

The drug affects the RAAS pathway, which plays a significant role in hemostasis and the regulation of kidney, vascular, and cardiac functions . By blocking the AT1 receptor, it inhibits the negative regulatory feedback within the RAAS, contributing to the prevention of cardiovascular disease, heart failure, and renal disease .

Pharmacokinetics

Olmesartan Medoxomil Methyl Ether is a prodrug that is hydrolyzed to active Olmesartan during absorption from the gastrointestinal tract . The drug exhibits several-fold higher uptake in cells and greater permeability in the intestine compared to Olmesartan . The drug’s absorption is significantly influenced by substrates/inhibitors of the OATP2B1 transport system .

Action Environment

Environmental factors such as pH can influence the action of Olmesartan Medoxomil Methyl Ether. The drug is predominantly anionic at intestinal pH, which affects its absorption . Additionally, the presence of certain substances in the environment, such as OATP2B1 substrates/inhibitors, can significantly influence the drug’s absorption and efficacy .

Biochemical Analysis

Biochemical Properties

Olmesartan Medoxomil Methyl Ether interacts with the angiotensin II receptor, specifically the AT1 subtype . This interaction prevents the protein angiotensin II from binding and exerting its hypertensive effects, which include vasoconstriction, stimulation and synthesis of aldosterone and ADH, cardiac stimulation, and renal reabsorption of sodium .

Cellular Effects

Olmesartan Medoxomil Methyl Ether affects various types of cells and cellular processes. It influences cell function by reducing blood pressure, lowering aldosterone levels, reducing cardiac activity, and increasing excretion of sodium . It also affects the renin-angiotensin aldosterone system (RAAS), which plays an important role in hemostasis and regulation of kidney, vascular, and cardiac functions .

Molecular Mechanism

The molecular mechanism of action of Olmesartan Medoxomil Methyl Ether involves blocking all angiotensin II activity, regardless of where or how it was synthesized . This includes any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Studies on Olmesartan have shown that it has a protective effect on the heart by improving cardiac function, reducing afterload, increasing cardiac output, and preventing ventricular hypertrophy and remodeling .

Metabolic Pathways

Olmesartan Medoxomil Methyl Ether is involved in the metabolic pathways of the renin-angiotensin aldosterone system (RAAS) . It interacts with enzymes and cofactors in this system, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

Olmesartan Medoxomil Methyl Ether is transported and distributed within cells and tissues. It is predominantly anionic at intestinal pH and is absorbed via the human organic anion transporting polypeptide 2B1 (OATP2B1) expressed in the small intestine .

Subcellular Localization

As a prodrug, it is hydrolyzed to Olmesartan during absorption from the gastrointestinal tract . This suggests that it may be localized in the cytoplasm where it is metabolized to its active form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate typically involves multiple steps, including the formation of the imidazole ring, the introduction of the tetrazole group, and the attachment of the dioxolane moiety. Common reagents used in these reactions include imidazole, tetrazole, and dioxolane derivatives, along with various catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate: has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

(2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate: shares similarities with other imidazole and tetrazole derivatives, such as:

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No. |

896419-17-3 |

|---|---|

Molecular Formula |

C30H32N6O6 |

Molecular Weight |

572.6 g/mol |

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-methoxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |

InChI |

InChI=1S/C30H32N6O6/c1-6-9-24-31-26(30(3,4)39-5)25(28(37)40-17-23-18(2)41-29(38)42-23)36(24)16-19-12-14-20(15-13-19)21-10-7-8-11-22(21)27-32-34-35-33-27/h7-8,10-15H,6,9,16-17H2,1-5H3,(H,32,33,34,35) |

InChI Key |

QGIZVTPMZFDUJS-UHFFFAOYSA-N |

SMILES |

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=COC(=O)O5 |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)OC |

Synonyms |

4-(1-Methoxy-1-methylethyl)-2-propyl-1-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic Acid (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl Ester; |

Origin of Product |

United States |

Q1: What is the significance of synthesizing Olmesartan Medoxomil Methyl Ether?

A1: Olmesartan Medoxomil Methyl Ether (2) is a potential impurity of Olmesartan Medoxomil (1), a medication used to treat hypertension. [] Understanding the synthesis of potential impurities is crucial for several reasons:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

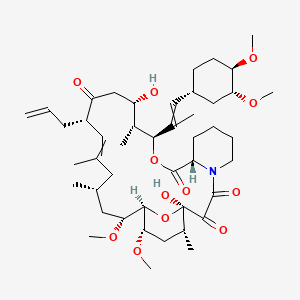

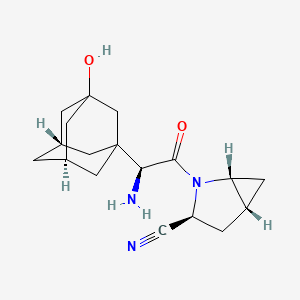

![(1R,3S,5R)-2-((R)-2-Amino-2-((1r,3S,5R,7S)-3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141281.png)